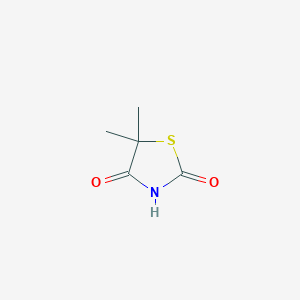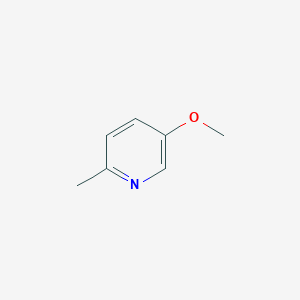
2-Phenyl-2-pyrrolidinylethylamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-pyrrolidinylethylamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 . It is a white to yellow solid .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride .Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride consists of 12 carbon atoms ©, 20 hydrogen atoms (H), 2 nitrogen atoms (N), and 2 chlorine atoms (Cl). The average mass of the molecule is 263.207 Da, and the monoisotopic mass is 262.100342 Da .Chemical Reactions Analysis
I could not find specific information on the chemical reactions involving 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride .Physical and Chemical Properties Analysis
2-Phenyl-2-pyrrolidinylethylamine dihydrochloride is a white to yellow solid . It has a molecular weight of 263.21 .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
2-Phenyl-2-pyrrolidinylethylamine dihydrochloride is explored in pharmacological research. Compounds like 4-(aminomethyl)-1-phenyl-2-pyrrolidinone hydrochlorides have been synthesized for investigating monoamine oxidase B inactivation, representing a new class of monomamine oxidase inactivators (Ding & Silverman, 1992).
Chemical Synthesis
Research on 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride involves chemical synthesis and characterizations. Studies include the synthesis of various 1,2-diarylethylamine substances, investigating their potential as NMDA receptor antagonists (Dybek et al., 2019).
Biochemical Analysis
This compound is also utilized in biochemical analyses. For example, differentiation of illicit Phenyl-2-Propanone synthesized from phenylacetic acid with different reagents was studied using compounds like 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride (Allen et al., 1992).
Enamine Chemistry
Studies on the tautomerism of enamines derived from 2-tetralone explore different nucleophilic behaviors, involving compounds related to 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride (Pitacco et al., 1974).
Neuropharmacology
Investigations in neuropharmacology involve the analysis of 1,2-Diarylethylamines, a class including 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride, for potential treatment of neurological disorders (Wallach et al., 2019).
MALDI Analysis
N-Phenyl-2-naphthylamine, a compound related to 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride, has been developed as a novel matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOF MS), used in the analysis and imaging of small molecules (Liu et al., 2018).
Wirkmechanismus
Safety and Hazards
The safety information for 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIUHWWUUPRKDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590054 |
Source


|
| Record name | 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31788-96-2 |
Source


|
| Record name | 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)






